molecular formula C15H12O3 B12859897 1-Oxo-1,2,3,4-tetrahydrophenanthrene-3-carboxylic acid

1-Oxo-1,2,3,4-tetrahydrophenanthrene-3-carboxylic acid

Cat. No.: B12859897
M. Wt: 240.25 g/mol
InChI Key: LKTLGZRYBNLGIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes::

    Oxidation of Phenanthrene: THP-1 can be synthesized by oxidizing phenanthrene, followed by cyclization to form the tetrahydrophenanthrene ring.

    Reaction Conditions: The oxidation step typically involves reagents like chromic acid or potassium permanganate.

    Industrial Production: While not widely produced industrially, research laboratories often prepare THP-1 for scientific investigations.

Chemical Reactions Analysis

Reactions::

    Oxidation: THP-1 can undergo oxidation reactions, leading to the formation of its carbonyl group (the keto functionality).

    Reduction: Reduction of the carbonyl group can regenerate the tetrahydrophenanthrene ring.

    Substitution: Substituents can be introduced at various positions on the phenanthrene ring.

    Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and various nucleophiles.

    Major Products: THP-1 derivatives with modified functional groups.

Scientific Research Applications

THP-1 finds applications in:

    Medicine: As a synthetic estrogen, it has been studied for its hormonal effects.

    Chemistry: Used as a building block for constrained analogs of phenylalanine.

    Biology: Investigated for CNS activity and potential therapeutic applications.

Mechanism of Action

The exact mechanism of THP-1’s estrogenic effects involves interactions with estrogen receptors (ERs) and downstream signaling pathways. Further research is needed to elucidate specific molecular targets.

Comparison with Similar Compounds

    Similar Compounds: Other tetrahydrophenanthrenes, such as 1,2,3,4-tetrahydrophenanthren-1-one (THP-2), share structural features.

    Uniqueness: THP-1’s synthetic origin and estrogenic properties distinguish it from natural phenanthrene derivatives.

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

1-oxo-3,4-dihydro-2H-phenanthrene-3-carboxylic acid

InChI

InChI=1S/C15H12O3/c16-14-8-10(15(17)18)7-13-11-4-2-1-3-9(11)5-6-12(13)14/h1-6,10H,7-8H2,(H,17,18)

InChI Key

LKTLGZRYBNLGIQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1C3=CC=CC=C3C=C2)C(=O)O

Origin of Product

United States

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